molecular formula C15H23N3O B11809946 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11809946
M. Wt: 261.36 g/mol
InChI Key: VLKVMNFLUPVJSS-UHFFFAOYSA-N
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Description

1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-chloropyridin-3-amine with isobutylamine to form the intermediate 6-(isobutylamino)pyridin-3-amine. This intermediate is then reacted with 1-bromo-2-pyrrolidin-1-ylethanone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • **6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
  • **1-(3-pyridinyl)ethanone
  • **Imidazo[1,2-a]pyridin-3-yl-acetic acids

Uniqueness

1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. The isobutylamino group further enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-11(2)9-16-15-7-6-13(10-17-15)14-5-4-8-18(14)12(3)19/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,16,17)

InChI Key

VLKVMNFLUPVJSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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